molecular formula C19H22ClN3O2 B12993137 4-(tert-Butyl)-N'-(2-((3-chlorophenyl)amino)acetyl)benzohydrazide

4-(tert-Butyl)-N'-(2-((3-chlorophenyl)amino)acetyl)benzohydrazide

Cat. No.: B12993137
M. Wt: 359.8 g/mol
InChI Key: FFVLFJWKLGJACJ-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N’-(2-((3-chlorophenyl)amino)acetyl)benzohydrazide is an organic compound that features a tert-butyl group, a chlorophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-N’-(2-((3-chlorophenyl)amino)acetyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-(tert-butyl)benzoic acid with 2-((3-chlorophenyl)amino)acetyl chloride, followed by the reaction with hydrazine hydrate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-N’-(2-((3-chlorophenyl)amino)acetyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the specific reaction but often involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-(tert-Butyl)-N’-(2-((3-chlorophenyl)amino)acetyl)benzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-N’-(2-((3-chlorophenyl)amino)acetyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(tert-Butyl)-N’-(2-((3-chlorophenyl)amino)acetyl)benzohydrazide include other benzohydrazide derivatives and compounds with similar structural features, such as:

  • 4-(tert-Butyl)-N’-(2-((4-chlorophenyl)amino)acetyl)benzohydrazide
  • 4-(tert-Butyl)-N’-(2-((3-bromophenyl)amino)acetyl)benzohydrazide

Uniqueness

The uniqueness of 4-(tert-Butyl)-N’-(2-((3-chlorophenyl)amino)acetyl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The chlorophenyl group contributes to its potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

4-tert-butyl-N'-[2-(3-chloroanilino)acetyl]benzohydrazide

InChI

InChI=1S/C19H22ClN3O2/c1-19(2,3)14-9-7-13(8-10-14)18(25)23-22-17(24)12-21-16-6-4-5-15(20)11-16/h4-11,21H,12H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

FFVLFJWKLGJACJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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